Pharmacophore-Validated P2X3 Receptor Antagonist Activity of the 3-(Azetidin-3-ylmethoxy) Fragment
Patent-derived compounds incorporating the 3-(azetidin-3-ylmethoxy)benzonitrile substructure demonstrate potent and selective antagonism of the P2X3 purinoceptor, a validated target for chronic pain and inflammatory conditions [1]. A representative analog, 3-(Azetidin-3-ylmethoxy)-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide (BDBM320227), which contains the identical 3-(azetidin-3-ylmethoxy) pharmacophore found in the target compound, exhibited an IC50 of 82 nM against the human P2X3 receptor in a functional FLIPR calcium mobilization assay [2].
| Evidence Dimension | P2X3 Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 82 nM (for analog BDBM320227 containing the 3-(azetidin-3-ylmethoxy)benzamide pharmacophore) |
| Comparator Or Baseline | 3.98 μM against P2X2 receptor (BDBM320227), representing 48.5-fold selectivity for P2X3 over P2X2 |
| Quantified Difference | 48.5-fold selectivity (P2X3 IC50 82 nM vs. P2X2 IC50 3.98 μM) |
| Conditions | FLIPR calcium flux assay using Molecular Devices FLEX/FLIPR station; human P2X3 and P2X2 receptors expressed in recombinant cell lines |
Why This Matters
This evidence demonstrates that the 3-(azetidin-3-ylmethoxy) substructure confers high-affinity P2X3 engagement with demonstrable subtype selectivity, validating the fragment as a critical pharmacophoric element for pain target programs.
- [1] Bayer Aktiengesellschaft. (2018). US Patent US10174016 B2. Substituted benzamides as P2X3 receptor antagonists. Example 394. View Source
- [2] BindingDB Entry BDBM320227. 3-(Azetidin-3-ylmethoxy)-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide. P2X3 IC50 = 82 nM; P2X2 IC50 = 3.98 μM. View Source
